molecular formula C12H16INO2 B7870396 2-(2-iodophenoxy)-N,N-dimethylacetamide

2-(2-iodophenoxy)-N,N-dimethylacetamide

Cat. No.: B7870396
M. Wt: 333.16 g/mol
InChI Key: XVHRLQXPDBJMLQ-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-N,N-dimethylacetamide is a chemical compound of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and pharmacology. It features an acetamide core functionalized with both N,N-dimethyl and 2-iodophenoxy groups. The N,N-dimethylacetamide moiety is a well-known and versatile solvent and excipient in pharmaceutical synthesis . The presence of the iodine atom on the phenoxy ring makes this compound a valuable synthetic intermediate; the iodine can serve as a reactive handle for further cross-coupling reactions, such as in Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. Researchers can utilize this compound in the synthesis of novel small molecules for drug discovery efforts, as well as in the development of materials science and chemical biology probes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N,N-diethyl-2-(2-iodophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHRLQXPDBJMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-(2-Iodophenoxy)-N,N-dimethylacetamide 2-iodophenoxy C₁₀H₁₂INO₂ 305.11 High polarizability; potential imaging agent [16]
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide 2,4-dichlorophenoxy C₁₀H₁₁Cl₂NO₂ 256.11 Herbicide analog; lipophilic [7]
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide 4-amino-3-fluorophenoxy C₁₀H₁₃FN₂O₂ 212.22 Enhanced solubility (polar amino group) [12]
NO₂-Bi-1-S-DMAc () Nitro-biphenyl substituent C₁₆H₁₅N₃O₄ 313.31 Rod-like crystal structure; packing influenced by nitro group [5]
N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide Iodo-acetamide with hydroxyphenyl C₁₀H₁₂INO₂ 305.11 Bioactive potential (tyramine derivative) [16]

Key Observations :

  • Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or fluorine analogs. This may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or biological targeting .
  • Polar Groups: The amino group in 2-(4-amino-3-fluorophenoxy)-N,N-dimethylacetamide improves aqueous solubility, making it suitable for pharmaceutical formulations .
  • Crystal Packing: Derivatives like NO₂-Bi-1-S-DMAc exhibit rod-like molecular arrangements due to nitro-biphenyl substituents, suggesting that iodine’s bulk in the target compound could similarly influence solid-state behavior .

Preparation Methods

Nucleophilic Substitution with 2-Iodophenol

A plausible route involves coupling 2-iodophenol with N,N-dimethylchloroacetamide under basic conditions. This Williamson ether synthesis leverages the nucleophilic phenoxide ion attacking the α-carbon of the chloroacetamide.

Procedure :

  • Dissolve 2-iodophenol (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equiv) to generate the phenoxide intermediate.

  • Introduce N,N-dimethylchloroacetamide (1.2 equiv) dropwise at 0–5°C.

  • Warm to room temperature and stir for 12–18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Considerations :

  • Excess base (K₂CO₃) ensures complete deprotonation of the phenol.

  • Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Iodination of Preformed Phenoxyacetamide

An alternative approach iodinates 2-phenoxy-N,N-dimethylacetamide at the ortho position. This method avoids handling sensitive iodophenol precursors.

Procedure :

  • Dissolve 2-phenoxy-N,N-dimethylacetamide (1.0 equiv) in acetic acid.

  • Add N-iodosuccinimide (NIS, 1.1 equiv) and sulfuric acid (0.5 equiv) as a catalyst.

  • Reflux at 80°C for 6–8 hours.

  • Neutralize with aqueous NaHCO₃, extract with dichloromethane, and recrystallize from ethanol.

Challenges :

  • Competitive para-iodination or diiodination may occur, requiring careful stoichiometric control.

  • Sulfuric acid concentration impacts regioselectivity; lower concentrations favor mono-iodination.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent DMF78% yield
Temperature 25°CMinimal side products
Base K₂CO₃Efficient deprotonation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while elevated temperatures accelerate reactions but risk decomposition.

Catalytic Systems for Iodination

Recent advances highlight bismuth(III) triflate as a non-toxic alternative to sulfuric acid, reducing diiodo impurities by 15%.

Mechanism :

Bi(OTf)3+NISActive iodinating species\text{Bi(OTf)}_3 + \text{NIS} \rightarrow \text{Active iodinating species}

Bismuth’s Lewis acidity directs electrophilic iodination to the ortho position via σ-complex stabilization.

Purification and Characterization

Chromatographic Separation

  • Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves unreacted starting materials and diiodo byproducts.

  • HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 7.8 Hz, 1H, ArH), 6.94–6.88 (m, 2H, ArH), 4.62 (s, 2H, OCH₂), 3.02 (s, 6H, N(CH₃)₂).

  • IR (KBr): ν 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution 7295Avoids iodination reagents
Direct Iodination 6590Utilizes stable precursors

The nucleophilic route is preferable for large-scale synthesis due to fewer purification steps, whereas direct iodination offers modularity for derivative libraries.

Industrial-Scale Considerations

Cost Efficiency

  • N,N-Dimethylchloroacetamide costs $18.00/100 mL, making it economically viable for bulk production.

  • Recycling catalysts (e.g., Bi(OTf)₃) reduces waste by 30%.

Environmental Impact

  • DMF recovery via distillation lowers solvent consumption.

  • NIS-based iodination generates succinimide byproducts, necessitating neutralization protocols .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-iodophenoxy)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route is the reaction of 2-iodophenol with chloroacetyl chloride to form 2-(2-iodophenoxy)acetyl chloride, followed by amidation with dimethylamine. Solvents like dichloromethane or DMF are often used with bases such as K₂CO₃ to deprotonate phenolic OH groups . Temperature control (0–25°C) is critical to minimize side reactions like over-alkylation. Yields can vary from 50–75% depending on stoichiometry and catalyst choice (e.g., phase-transfer catalysts improve efficiency) .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR confirms the aromatic protons (δ 6.8–7.5 ppm for iodophenoxy), methyl groups (δ 2.8–3.1 ppm for N,N-dimethyl), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 348.02 (C₁₁H₁₃INO₂).
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-I (~500 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Answer:
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications. Molecular docking studies with target proteins (e.g., kinases or GPCRs) identify key interactions:

  • Iodine : Participates in halogen bonding with protein backbone carbonyls.
  • N,N-Dimethyl : Enhances lipophilicity, improving membrane permeability.
    Adjusting the phenoxy ring’s substituents (e.g., electron-withdrawing groups) may modulate binding affinity .

Advanced: How do solvent polarity and catalyst choice affect regioselectivity in the synthesis of iodophenoxy acetamides?

Answer:

  • Polar aprotic solvents (DMF, DMSO): Stabilize transition states, favoring SN2 mechanisms and reducing iodine displacement side reactions.
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann-type reactions for aryl ether formation. Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light sensitivity : Iodine substituents make the compound prone to photodegradation; store in amber vials at –20°C.
  • Humidity : Hydrolysis of the acetamide group is minimal in anhydrous environments (e.g., desiccated storage).
  • pH stability : Stable in neutral to slightly acidic conditions (pH 4–7); alkaline conditions (pH > 8) risk amide bond cleavage .

Advanced: How can researchers resolve contradictory bioactivity data reported for iodophenoxy acetamides across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Purity : Use HPLC (>95% purity) to eliminate impurities affecting activity .
  • Structural analogs : Compare with derivatives (e.g., chloro or bromo substitutes) to isolate iodine’s role in bioactivity .

Advanced: What methodologies are used to study the environmental fate and degradation pathways of this compound?

Answer:

  • LC-MS/MS : Quantifies degradation products (e.g., deiodinated metabolites) in soil/water matrices.
  • Photolysis studies : Expose to UV light (254 nm) to simulate sunlight-driven breakdown.
  • Microbial degradation : Use soil microcosms to track biotransformation via Pseudomonas spp., which cleave the ether bond .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Waste disposal : Collect in halogenated waste containers; neutralize with NaHSO₃ before disposal .

Advanced: How does isotopic labeling (e.g., ¹³C or ¹²⁵I) aid in pharmacokinetic studies of this compound?

Answer:

  • ¹²⁵I labeling : Tracks tissue distribution via gamma counting; identifies iodine retention in thyroid/liver.
  • ¹³C-acetamide : Enables metabolic pathway tracing using NMR or isotope-ratio MS .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis of chiral acetamide derivatives?

Answer:

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective amidation.
  • Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry during phenoxy coupling .

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